

Technical Guide: Physical Properties of tert-Butyl 3-hydroxyazetidine-1-carboxylate

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Compound of Interest

Compound Name: 1-N-Boc-3-hydroxyazetidine

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Introduction

tert-Butyl 3-hydroxyazetidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring and the presence of a hydroxyl group make it a valuable scaffold for introducing specific conformational constraints and polarity into molecules. This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).^{[1][2]} A thorough understanding of its physical properties is essential for its effective use in research and development.

Core Physical Properties

The fundamental physical characteristics of tert-butyl 3-hydroxyazetidine-1-carboxylate are summarized in the table below. These properties are critical for handling, storage, and reaction setup.

Property	Value	Source
Molecular Formula	C ₈ H ₁₅ NO ₃	PubChem
Molecular Weight	173.21 g/mol	PubChem[3]
Appearance	White to light yellow solid	SpectraBase[4]
Melting Point	36-43 °C	ChemicalBook[5]
Boiling Point (Predicted)	253.7 ± 33.0 °C	ChemicalBook[5]
Density (Predicted)	1.184 ± 0.06 g/cm ³	ChemicalBook[5]
Solubility	Soluble in Methanol	ChemicalBook[5]
Storage Temperature	2-8°C	ChemicalBook[5]

Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.16-4.10 (1H, m), 4.09-4.03 (2H, m), 3.82 (2H, dd, J = 10.2, 4.4Hz), 1.44 (9H, s).[5]

¹³C NMR (100 MHz, MeOD-d₄): δ (ppm) 158.8 (C=O, Boc), 80.5 (Cq tBu), 55.9 (CH), 45.1 (CH₂), 28.9 (tBu, Boc).[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

FTIR (Melt): Key absorptions can be observed that correspond to the O-H stretch of the alcohol, the C=O stretch of the carbamate, and C-N and C-O stretches. The spectrum is available on SpectraBase for detailed analysis.[4]

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point of tert-butyl 3-hydroxyazetidine-1-carboxylate can be determined using a standard capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).^{[7][8][9][10][11]}

Procedure:

- **Sample Preparation:** A small amount of the dry, powdered compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.^[11]
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- **Observation:** The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Solubility Assessment (Qualitative)

A qualitative assessment of solubility in a given solvent can be performed as follows:

Procedure:

- **Sample Preparation:** Weigh a small, known amount of tert-butyl 3-hydroxyazetidine-1-carboxylate (e.g., 10 mg).
- **Solvent Addition:** Add a measured volume of the solvent (e.g., 1 mL of methanol) to the solid in a test tube or vial.
- **Observation:** Agitate the mixture (e.g., by vortexing) for a set period at a controlled temperature.

- Analysis: Visually inspect the solution for the presence of undissolved solid. If the solid completely dissolves, it is considered soluble under these conditions.

Application in Synthesis: A Workflow for PROTAC Development

tert-Butyl 3-hydroxyazetidine-1-carboxylate is a valuable linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The azetidine ring provides a rigid scaffold that can be functionalized to connect the target protein binder and the E3 ligase ligand.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using an azetidine-based linker derived from tert-butyl 3-hydroxyazetidine-1-carboxylate.



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Caption: Generalized workflow for PROTAC synthesis.

Safety and Handling

tert-Butyl 3-hydroxyazetidine-1-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Store in a cool, dry, and well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).

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